molecular formula C8H5BN2O2 B566030 3,5-dicyanophenylboronic acid CAS No. 1212021-54-9

3,5-dicyanophenylboronic acid

Cat. No.: B566030
CAS No.: 1212021-54-9
M. Wt: 171.95
InChI Key: XNHAOCLTPNZEFX-UHFFFAOYSA-N
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Description

3,5-Dicyanophenylboronic acid is an organic compound with the molecular formula C8H5BN2O2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two cyano groups at the 3 and 5 positions

Scientific Research Applications

3,5-Dicyanophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

(3,5-Dicyanophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, (3,5-Dicyanophenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the SM coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (3,5-Dicyanophenyl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The primary result of the action of (3,5-Dicyanophenyl)boronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a molecular and cellular level, this can result in significant changes, depending on the specific compounds synthesized.

Action Environment

The action of (3,5-Dicyanophenyl)boronic acid can be influenced by various environmental factors. For example, certain boronic acids, including (3,5-Dicyanophenyl)boronic acid, are known to be stable and easy to handle . Some boronic acids can decompose in air , which could potentially affect the efficacy and stability of (3,5-Dicyanophenyl)boronic acid.

Safety and Hazards

While specific safety and hazards information for “(3,5-Dicyanophenyl)boronic acid” is not available, general precautions for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dicyanophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dicyanophenyl halides using boronic acid derivatives. The Suzuki-Miyaura coupling reaction is often employed, where 3,5-dicyanophenyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Phenols and quinones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylboronic acids and biaryl compounds.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the cyano groups, making it less reactive in certain contexts.

    3-Cyanophenylboronic Acid: Contains only one cyano group, resulting in different reactivity and properties.

    4-Cyanophenylboronic Acid: The cyano group is positioned differently, affecting its chemical behavior.

Uniqueness: 3,5-Dicyanophenylboronic acid is unique due to the presence of two cyano groups, which significantly influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(3,5-dicyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHAOCLTPNZEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C#N)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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